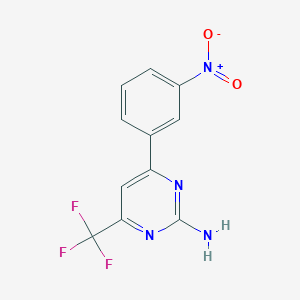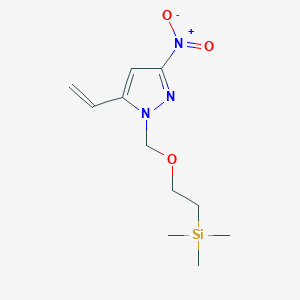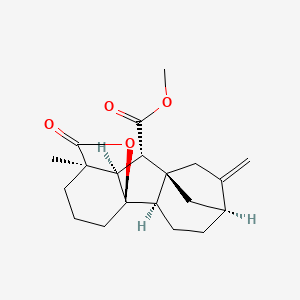
(S)-N-Desmethyl Citalopram Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Desmethyl Citalopram Hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is specifically the S-enantiomer of N-desmethyl citalopram, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is known for its higher potency and efficacy in inhibiting serotonin reuptake compared to its R-enantiomer counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Desmethyl Citalopram Hydrochloride typically involves the chiral separation of racemic citalopram followed by demethylation. One common method for chiral separation is high-performance liquid chromatography (HPLC) using chiral stationary phases . The demethylation process can be achieved using various reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chiral separation techniques followed by chemical demethylation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Desmethyl Citalopram Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(S)-N-Desmethyl Citalopram Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-N-Desmethyl Citalopram Hydrochloride is related to its ability to inhibit the reuptake of serotonin in the central nervous system. It binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The compound’s high selectivity for SERT over other neurotransmitter transporters contributes to its efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The parent compound, a racemic mixture of S- and R-enantiomers.
Escitalopram: The pure S-enantiomer of citalopram, known for its higher potency and efficacy.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
(S)-N-Desmethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which provides higher selectivity and potency in inhibiting serotonin reuptake compared to the racemic mixture or the R-enantiomer . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20ClFN2O |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m0./s1 |
InChI Key |
DYIZNULSIBGJPJ-FYZYNONXSA-N |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


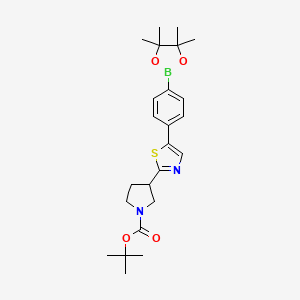


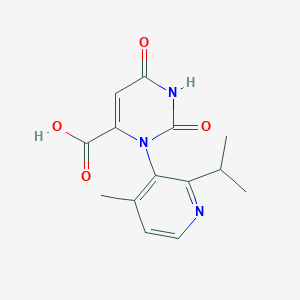
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
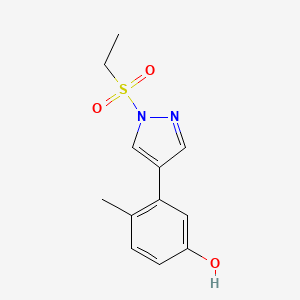
![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)
